molecular formula C14H19BClFO4 B13928714 2-(4-Chloro-2-fluoro-6-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Chloro-2-fluoro-6-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13928714
M. Wt: 316.56 g/mol
InChI Key: QTXJRTWYAHKJQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,2-Dioxaborolane, 2-[4-chloro-2-fluoro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl- is a boron-containing compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dioxaborolane, 2-[4-chloro-2-fluoro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl- typically involves the reaction of 4-chloro-2-fluoro-6-(methoxymethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaborolane, 2-[4-chloro-2-fluoro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

    Hydroboration: The addition of a B-H bond over an alkene or alkyne to form alkyl or alkenylborane.

    Oxidation: The compound can be oxidized to form boronic acids or esters.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Dehydrating Agents: Used in the synthesis to prevent hydrolysis.

    Oxidizing Agents: Used in oxidation reactions to convert the compound into boronic acids or esters.

Major Products

    Biaryls: Formed in Suzuki-Miyaura coupling reactions.

    Alkyl or Alkenylboranes: Formed in hydroboration reactions.

    Boronic Acids or Esters: Formed in oxidation reactions.

Scientific Research Applications

1,3,2-Dioxaborolane, 2-[4-chloro-2-fluoro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Used in the development of drugs and therapeutic agents.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaborolane, 2-[4-chloro-2-fluoro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl- involves its role as a boron-containing reagent in various chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The boron atom in the compound facilitates the transfer of organic groups to the palladium center, enabling the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Another boron-containing compound used in Suzuki-Miyaura coupling.

    2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but different substituents on the phenyl ring.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-ylbenzene: Similar boron-containing compound with different applications.

Uniqueness

1,3,2-Dioxaborolane, 2-[4-chloro-2-fluoro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl- is unique due to its specific substituents, which enhance its reactivity and stability in various chemical reactions. The presence of chloro and fluoro groups on the phenyl ring provides additional sites for functionalization, making it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C14H19BClFO4

Molecular Weight

316.56 g/mol

IUPAC Name

2-[4-chloro-2-fluoro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H19BClFO4/c1-13(2)14(3,4)21-15(20-13)12-10(17)6-9(16)7-11(12)19-8-18-5/h6-7H,8H2,1-5H3

InChI Key

QTXJRTWYAHKJQD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)Cl)OCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.